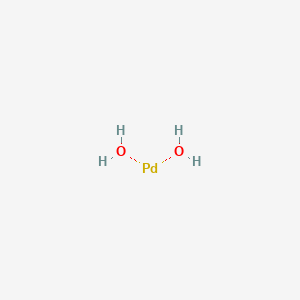
palladium;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium hydroxide on activated carbon is a widely used catalyst in organic synthesis and industrial processes. This compound consists of palladium hydroxide supported on activated carbon, which enhances its surface area and catalytic activity. The presence of water helps in maintaining the stability and dispersion of the palladium hydroxide particles on the carbon support.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of palladium hydroxide on activated carbon typically involves the following steps:
Activation of Carbon: Activated carbon is treated in a tubular furnace with hydrogen to enhance its surface properties.
Preparation of Palladium Solution: Palladium chloride is dissolved in water, followed by the addition of hydrochloric acid and a stabilizer. This mixture is stirred at 60-80°C for 3-5 hours.
Impregnation: The activated carbon is added to the palladium solution and stirred for 1-4 hours.
Precipitation: An alkaline solution is added to the mixture to adjust the pH to 8-13, followed by stirring at 75-85°C for 1-3 hours and aging for 5-10 hours.
Filtration and Drying: The mixture is filtered, washed until neutral pH is achieved, and then dried to obtain palladium hydroxide on activated carbon.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring consistent quality and high yield. The process is optimized for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Palladium hydroxide on activated carbon undergoes various types of reactions, including:
Hydrogenation: Reduction of alkenes, alkynes, ketones, nitriles, and nitro groups.
Hydrogenolysis: Cleavage of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Coupling Reactions: Mizoroki-Heck, Suzuki-Miyaura, and Stille reactions
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, mild temperatures, and pressures.
Hydrogenolysis: Hydrogen gas, elevated temperatures, and pressures.
Coupling Reactions: Aryl halides, alkenes, bases, and solvents like dimethylformamide.
Major Products:
Hydrogenation: Saturated hydrocarbons, alcohols, and amines.
Hydrogenolysis: Deprotected compounds, such as deprotected oligosaccharides.
Coupling Reactions: Substituted alkenes and biaryl compounds
Wissenschaftliche Forschungsanwendungen
Palladium hydroxide on activated carbon is extensively used in:
Chemistry: Catalysis of hydrogenation and coupling reactions.
Biology: Synthesis of biologically active molecules.
Medicine: Production of pharmaceuticals through selective hydrogenation and deprotection reactions.
Industry: Manufacturing of fine chemicals, agrochemicals, and polymers .
Wirkmechanismus
The catalytic activity of palladium hydroxide on activated carbon is attributed to the palladium particles’ ability to adsorb and activate hydrogen molecules. The activated hydrogen atoms then interact with the substrate, facilitating various chemical transformations. The carbon support provides a high surface area, enhancing the dispersion and stability of the palladium particles .
Vergleich Mit ähnlichen Verbindungen
Palladium on Carbon: Used for similar hydrogenation and coupling reactions but lacks the hydroxide component.
Platinum on Carbon: Another noble metal catalyst with similar applications but different selectivity and activity.
Rhodium on Carbon: Used for specific hydrogenation reactions with different substrate preferences .
Uniqueness: Palladium hydroxide on activated carbon is unique due to its high activity in hydrogenation and coupling reactions, especially in the presence of water. The hydroxide component enhances its catalytic properties, making it more effective in certain reactions compared to other palladium-based catalysts .
Eigenschaften
Molekularformel |
H4O2Pd |
|---|---|
Molekulargewicht |
142.45 g/mol |
IUPAC-Name |
palladium;dihydrate |
InChI |
InChI=1S/2H2O.Pd/h2*1H2; |
InChI-Schlüssel |
GTNIFOACFLTSCQ-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















